molecular formula C11H14N2O3S B2354376 N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448133-75-2

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2354376
CAS No.: 1448133-75-2
M. Wt: 254.3
InChI Key: WJPVXWQNTAJIGG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and the azetidine moiety contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, such as thiophene-2-carboxylic acid.

    N-Methylation and N-Methoxylation: The final steps involve the methylation and methoxylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy and methyl groups on the nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and thiophene moiety allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N-methoxy-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks the methyl group, which may influence its solubility and stability.

    1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks both the methoxy and methyl groups, resulting in different chemical and biological properties.

Uniqueness

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of both the methoxy and methyl groups on the nitrogen atom. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the formation of the azetidine ring and the introduction of the thiophene carbonyl group. The general synthetic route can be summarized as follows:

  • Formation of Azetidine Ring : The azetidine structure is synthesized from appropriate precursors, often involving cyclization reactions.
  • Introduction of Thiophene Carbonyl : A thiophene derivative is reacted with a suitable carboxylic acid derivative to introduce the carbonyl functionality at the 2-position of thiophene.
  • Final Coupling Reaction : The methoxy and methyl groups are introduced to complete the synthesis of the target compound.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes or receptors, leading to alterations in cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity associated with this compound. For instance, a related compound was shown to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 1.11 μg/mL to 2.21 μg/mL, indicating potent antiproliferative effects .

Cell Line IC50 (μg/mL) Compound
MCF-72.21T1
BGC-8231.67T26
HepG21.11T38

Apoptosis Induction

Flow cytometry analyses have revealed that certain derivatives can induce apoptosis in cancer cells, specifically through cell cycle arrest mechanisms. This suggests that this compound may be effective in cancer therapy by promoting programmed cell death in malignant cells.

Case Studies

  • Antiproliferative Effects : A study evaluating various azetidine derivatives found that compounds similar to this compound exhibited strong antiproliferative effects against MCF-7 cells, with mechanisms linked to tubulin destabilization .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related azetidine compounds significantly inhibited tumor growth in xenograft models, supporting their potential use as anticancer agents .

Properties

IUPAC Name

N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-12(16-2)10(14)8-6-13(7-8)11(15)9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVXWQNTAJIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CN(C1)C(=O)C2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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